![molecular formula C20H15N3OS B2370273 (E)-N-(2-(imidazo[1,2-a]piridin-2-il)fenil)-3-(tiofen-2-il)acrilamida CAS No. 1798406-25-3](/img/structure/B2370273.png)
(E)-N-(2-(imidazo[1,2-a]piridin-2-il)fenil)-3-(tiofen-2-il)acrilamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety, a phenyl group, and a thiophene ring
Aplicaciones Científicas De Investigación
(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide has diverse applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with appropriate phenyl and thiophene precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to achieve consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .
Mecanismo De Acción
The mechanism of action of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar chemical and biological properties.
Thiophene-containing compounds: Compounds with thiophene rings also show comparable electronic and optical characteristics.
Uniqueness
(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of imidazo[1,2-a]pyridine, phenyl, and thiophene moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
(E)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-20(11-10-15-6-5-13-25-15)22-17-8-2-1-7-16(17)18-14-23-12-4-3-9-19(23)21-18/h1-14H,(H,22,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRZWCGJRGJNJQ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C=CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
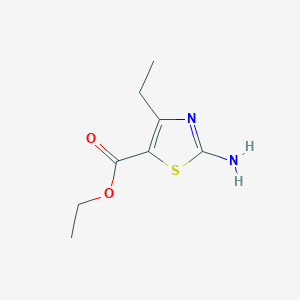
![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)
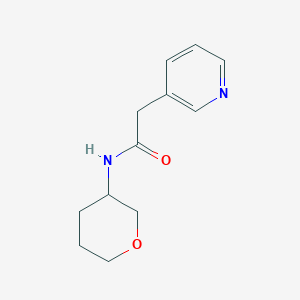
![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)
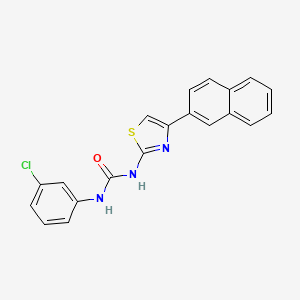
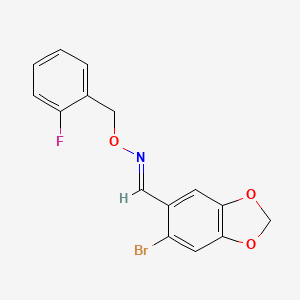
![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)
![8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370201.png)
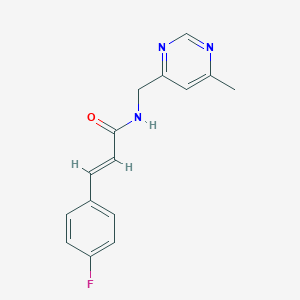
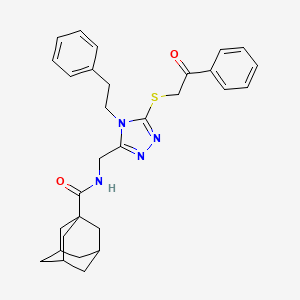
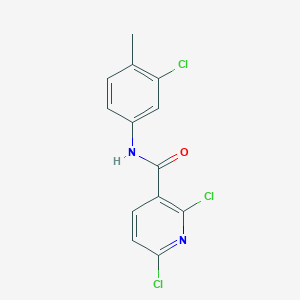
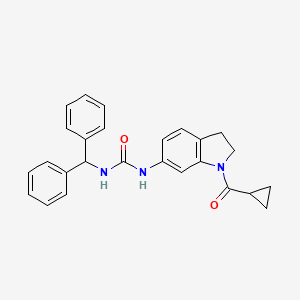
![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)
